

Tripentadecanoin-d5: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Tripentadecanoin-d5	
Cat. No.:	B12309127	Get Quote

For researchers, scientists, and professionals in drug development, **Tripentadecanoin-d5** serves as a crucial tool in quantitative analysis. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart, Tripentadecanoin.

This technical guide provides a concise overview of the molecular characteristics of **Tripentadecanoin-d5**, a general protocol for its application as an internal standard, and a workflow diagram to illustrate its use in quantitative analysis.

Core Molecular and Physical Data

The fundamental properties of **Tripentadecanoin-d5** are summarized below, providing a clear reference for its use in experimental design.

Identifier	Value	Source
Molecular Formula	C48H87D5O6	[1]
Molecular Weight	770.27 g/mol	[1][2]
Unlabeled CAS Number	7370-46-9	[1][3]
CAS Number	1219804-57-5	
Synonyms	TG(15:0/15:0/15:0)-d5, 1,2,3- Tripentadecanoyl glycerol-d5	



Application in Quantitative Analysis: Experimental Protocol

Tripentadecanoin-d5 is most commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to ensure the accuracy and reproducibility of the quantification of Tripentadecanoin in a given sample. The following is a generalized protocol for its use.

Objective: To accurately quantify the concentration of Tripentadecanoin (analyte) in a biological or other complex matrix.

Materials:

- Tripentadecanoin-d5 (internal standard)
- Tripentadecanoin (analytical standard)
- Sample containing the analyte
- Appropriate organic solvents for extraction and dilution
- LC-MS or GC-MS system

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Tripentadecanoin-d5** at a known concentration.
 - Prepare a series of calibration curve standards by spiking known concentrations of Tripentadecanoin into a matrix similar to the sample.
 - Add a fixed amount of the **Tripentadecanoin-d5** internal standard stock solution to each calibration standard and to the unknown samples.
- Sample Preparation:



- To the unknown sample, add the same fixed amount of the **Tripentadecanoin-d5** internal standard stock solution as was added to the calibration standards.
- Perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the lipids, including the analyte and the internal standard.
- Evaporate the solvent and reconstitute the extract in a suitable solvent for injection into the chromatography system.

LC-MS/GC-MS Analysis:

- Inject the prepared calibration standards and samples into the LC-MS or GC-MS system.
- Develop a chromatographic method to separate the analyte and the internal standard from other components in the sample.
- Set up the mass spectrometer to monitor for specific precursor and product ions of both
 Tripentadecanoin and Tripentadecanoin-d5 (Selected Reaction Monitoring or SRM is
 commonly used for quantification).

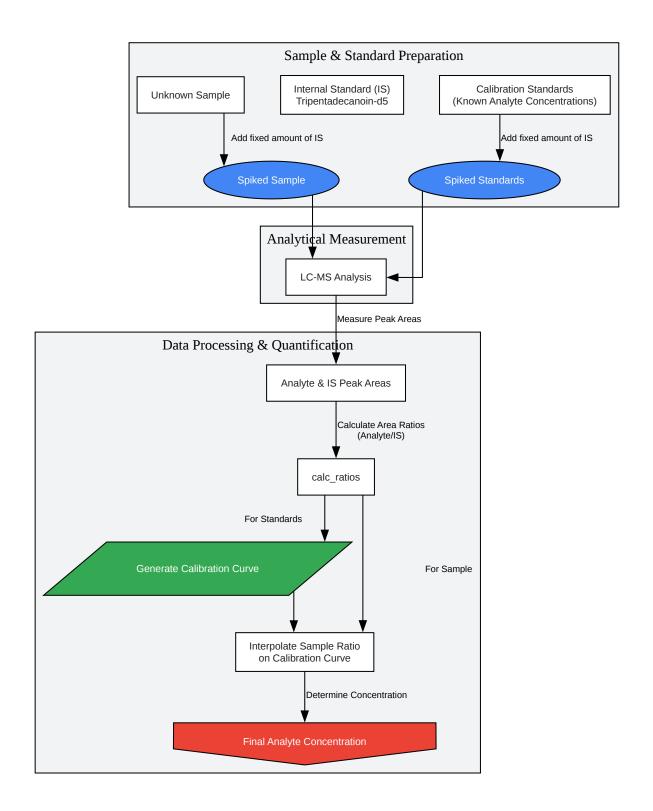
Data Analysis:

- For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Plot these ratios against the known concentrations of the analyte in the calibration standards to generate a calibration curve.
- Calculate the peak area ratio of the analyte to the internal standard in the unknown sample.
- Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical flow of using an internal standard for quantitative analysis.





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